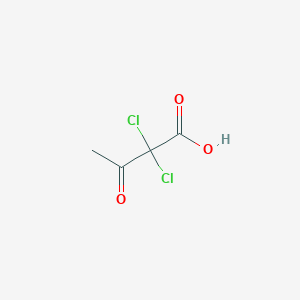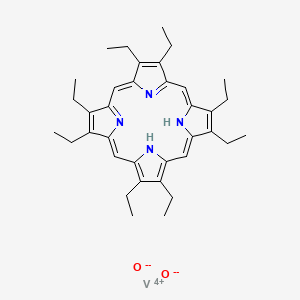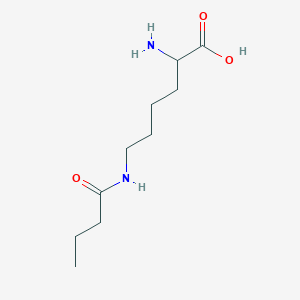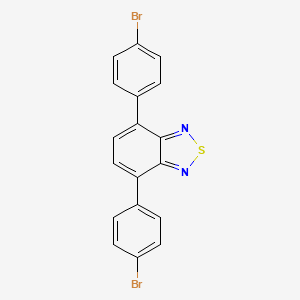
2,2-Dichloro-3-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-oxobutanoic acid is an organic compound with the molecular formula C4H4Cl2O3 It is a derivative of acetoacetic acid, characterized by the presence of two chlorine atoms and a keto group
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-oxobutanoic acid can be synthesized through the chlorination of acetoacetic acid. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent over-chlorination and decomposition of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for commercial applications .
化学反应分析
Types of Reactions: 2,2-Dichloro-3-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce 2,2-dichloro-3-hydroxybutanoic acid.
- Oxidation reactions lead to the formation of carboxylic acids or other oxidized derivatives .
科学研究应用
2,2-Dichloro-3-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-3-oxobutanoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Acetoacetic Acid: The parent compound, less reactive due to the absence of chlorine atoms.
2,2-Dichloroacetoacetic Acid: Similar structure but with different reactivity and applications.
3-Oxobutanoic Acid: Lacks chlorine atoms, different chemical properties and reactivity.
Uniqueness: 2,2-Dichloro-3-oxobutanoic acid is unique due to the presence of both chlorine atoms and a keto group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
属性
分子式 |
C4H4Cl2O3 |
|---|---|
分子量 |
170.98 g/mol |
IUPAC 名称 |
2,2-dichloro-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4Cl2O3/c1-2(7)4(5,6)3(8)9/h1H3,(H,8,9) |
InChI 键 |
ZNZPITMZOPLXPU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)



![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)

